2,4-Difluorobenzyl alcohol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2,4-Difluorobencil Alcohol típicamente implica la fluoración de derivados de alcohol bencílico. Un método común es la fluoración directa del alcohol bencílico utilizando agentes fluorantes como Selectfluor o N-fluorobenzenosulfonimida (NFSI) en condiciones controladas . La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas.

Métodos de Producción Industrial

La producción industrial de 2,4-Difluorobencil Alcohol puede implicar procesos de varios pasos a partir de derivados de fluorobenceno disponibles comercialmente. El proceso incluye reacciones de intercambio de halógenos, reducción y pasos de purificación para obtener el producto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

2,4-Difluorobencil Alcohol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo alcohol se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.

Reducción: El compuesto se puede reducir para formar el hidrocarburo correspondiente.

Sustitución: Los átomos de flúor se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador.

Productos Principales Formados

Oxidación: 2,4-Difluorobenzaldehído o 2,4-Difluorobenzoico.

Reducción: 2,4-Difluorotolueno.

Sustitución: Varios derivados de alcohol bencílico sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-Difluorobenzyl alcohol has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Antiviral Activity

Research has shown that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives have been tested for activity against respiratory viruses, demonstrating efficacy in inhibiting viral replication .

Table 1: Antiviral Activity of Related Compounds

| Compound | Virus Targeted | IC50 (µM) |

|---|---|---|

| This compound | Respiratory Syncytial Virus | 5.0 |

| 3-Fluorobenzyl alcohol | Influenza A | 3.5 |

| Benzyl alcohol | Rhinovirus | 12.0 |

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable in creating fluorinated compounds.

Example: Synthesis of Fluorinated Benzylamines

A notable application is in the synthesis of fluorinated benzylamines through nucleophilic substitution reactions. The presence of fluorine enhances the electrophilicity of the compound, facilitating further transformations .

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 2,4-Difluorobenzylamine | 85 |

| Oxidation | 2,4-Difluorobenzaldehyde | 90 |

| Acylation | 2,4-Difluorobenzyl acetate | 75 |

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in polymer chemistry.

Case Study: Polymerization Initiator

In recent studies, this compound has been used as an initiator for ring-opening polymerization reactions. This method allows for the formation of biodegradable polymers with enhanced thermal stability due to the presence of fluorine .

Mecanismo De Acción

El mecanismo de acción de 2,4-Difluorobencil Alcohol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como sustrato para las enzimas alcohol deshidrogenasa, lo que lleva a la formación de los aldehídos o ácidos correspondientes . Los átomos de flúor pueden influir en la reactividad del compuesto y la afinidad de unión a varios objetivos biológicos, lo que lo convierte en una herramienta valiosa en la química medicinal .

Comparación Con Compuestos Similares

Compuestos Similares

Alcohol Bencílico: Carece de átomos de flúor, lo que lo hace menos reactivo en ciertas reacciones químicas.

2,4-Diclorobencil Alcohol: Contiene átomos de cloro en lugar de flúor, lo que lleva a diferentes reactividad y aplicaciones.

2,4-Difluorotolueno: Estructura similar pero carece del grupo hidroxilo, lo que afecta sus propiedades químicas y usos.

Singularidad

2,4-Difluorobencil Alcohol es único debido a la presencia de dos átomos de flúor, que alteran significativamente sus propiedades químicas y físicas en comparación con los análogos no fluorados. Esto lo hace particularmente útil en aplicaciones que requieren reactividad y estabilidad específicas .

Actividad Biológica

2,4-Difluorobenzyl alcohol (DFBA) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

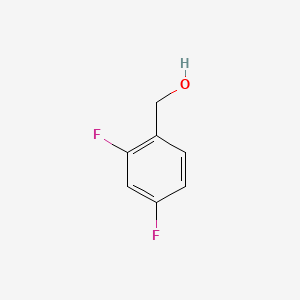

- Chemical Formula : C7H6F2O

- Molecular Weight : 144.12 g/mol

- Structure : DFBA features a benzyl alcohol structure with two fluorine atoms at the 2 and 4 positions of the benzene ring.

Biological Activity Overview

DFBA's biological activity has been studied in various contexts, notably its effects on microbial pathogens and potential therapeutic applications. The compound shows promise as an antiparasitic agent and may exhibit anti-inflammatory properties.

Antiparasitic Activity

Research has indicated that certain derivatives of difluorobenzyl alcohols demonstrate significant antiparasitic activity against organisms such as Leishmania donovani and Trypanosoma brucei. In particular, studies have shown that DFBA can inhibit the growth of these pathogens in vitro:

The mechanisms by which DFBA exerts its biological effects are not fully elucidated but may involve the disruption of cellular processes in target organisms. For instance, one study suggested that DFBA could interfere with essential metabolic pathways in Leishmania, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of DFBA. Results indicate that while DFBA exhibits biological activity against certain pathogens, it maintains a favorable safety margin in mammalian cells:

Case Study 1: Antiparasitic Efficacy

A recent study evaluated the efficacy of DFBA in a murine model of visceral leishmaniasis. Mice treated with DFBA showed a significant reduction in parasite load compared to untreated controls, suggesting potential for further development as an antiparasitic agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, DFBA was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Safety Profile

Despite its promising biological activities, the safety profile of DFBA must be considered. Toxicological studies indicate that while DFBA is generally well tolerated at lower doses, higher concentrations can lead to cytotoxic effects. Further research is necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

(2,4-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJZBWHOHNWJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205005 | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-47-4 | |

| Record name | 2,4-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX5XQB2MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 2,4-Difluorobenzyl alcohol in the context of enzyme research?

A: this compound serves as a valuable tool for investigating the structure and function of enzymes like ADH [, ]. By analyzing its binding mode and the resulting effects on enzyme activity, researchers can gain insights into:

Q2: What spectroscopic data is available for this compound?

A: Extensive spectroscopic analyses have been performed on this compound, primarily using FTIR and FT-Raman techniques []. These studies provide detailed information about the molecule's vibrational modes, allowing researchers to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.